

# N-Nitroso Varenicline: A Technical Toxicological Overview

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## Compound of Interest

Compound Name: *N-Nitroso Varenicline*

Cat. No.: *B13418947*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the preliminary toxicological data available for **N-Nitroso Varenicline**, a nitrosamine impurity found in the smoking cessation drug varenicline (Chantix). The formation of such impurities has been a significant concern for regulatory bodies and the pharmaceutical industry. This document collates the existing data on acceptable intake limits, genotoxicity, and the proposed mechanism of action, presenting it in a format accessible to drug development professionals.

## Regulatory Limits and Contamination Levels

Regulatory agencies, including the U.S. Food and Drug Administration (FDA), have established acceptable intake (AI) limits for **N-Nitroso Varenicline** to mitigate the potential cancer risk associated with long-term exposure. These limits are based on a lifetime exposure model.

Table 1: Regulatory Acceptable Intake (AI) Limits for **N-Nitroso Varenicline**

Parameter	Value	Regulatory Body	Notes
Acceptable Intake (AI)	37 ng/day	FDA	Based on an estimated 1 in 100,000 increased cancer risk over a 70-year lifetime. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Interim Acceptable Intake	185 ng/day	FDA	Temporarily allowed to avoid a drug shortage, with minimal additional cancer risk determined. <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>

During investigations, several lots of varenicline products were found to contain **N-Nitroso Varenicline** at levels exceeding the established AI. The FDA has published results from its laboratory analyses of various varenicline products.

Table 2: Reported Levels of **N-Nitroso Varenicline** in Varenicline Products

Product	Manufacturer	Lots Tested	N-Nitroso Varenicline Level (ng/tablet)	N-Nitroso Varenicline Level (ppm)
Chantix (varenicline) 1mg	Pfizer	EA6080, EC9841, EC9847, EC9848, EX2099, DR5086	150-470	155-474
Varenicline 1 mg	Par Pharmaceuticals	31960807, 31960801	3	3
APO-Varenicline Tartrate 1 mg	Apotex	TG2183, TG2181, TG2182	27-44	27-44
APO-Varenicline Tartrate 0.5 mg	Apotex	TG2180, TG2178, TG2179	14-21	27-42
[Source: FDA Laboratory Analysis, 2021 <sup>[5]</sup> ]				

## Genotoxicity Profile

While comprehensive carcinogenicity data for **N-Nitroso Varenicline** are not yet available, several in vitro studies have been conducted to assess its mutagenic and genotoxic potential. <sup>[1]</sup> These studies are crucial for hazard identification and risk assessment.

**N-Nitroso Varenicline** has been evaluated in the Enhanced Ames Test (EAT) and in mammalian cell assays. The results indicate that this impurity is mutagenic and genotoxic following metabolic activation.

Summary of Genotoxicity Findings:

- Enhanced Ames Test (EAT): **N-Nitroso Varenicline** was found to be positive in this bacterial reverse mutation assay.<sup>[7][8]</sup>
- In Vitro Mammalian Cell Assays:
  - In human TK6 cells, **N-Nitroso Varenicline** induced concentration-dependent increases in micronuclei, indicating chromosomal damage.<sup>[7][8]</sup>
  - It was also mutagenic in the TK and HPRT gene mutation assays in TK6 cells.<sup>[7][8]</sup>
  - These effects were observed after bioactivation with hamster liver S9, which provides metabolic enzymes.<sup>[7][8]</sup>

## Experimental Protocols

Detailed, step-by-step experimental protocols for the genotoxicity studies on **N-Nitroso Varenicline** are not fully available in the public domain. However, the methodologies can be generally described based on standard toxicological testing guidelines.

**Enhanced Ames Test (EAT):** This assay is a modification of the standard Ames test, designed to have increased sensitivity for detecting nitrosamine mutagenicity. It typically involves various strains of *Salmonella typhimurium* and *Escherichia coli* with and without a metabolic activation system (like S9 mix) to assess for the induction of reverse mutations.

**In Vitro Micronucleus and Gene Mutation Assays in Human TK6 Cells:** These assays are conducted in cultured human lymphoblastoid TK6 cells.

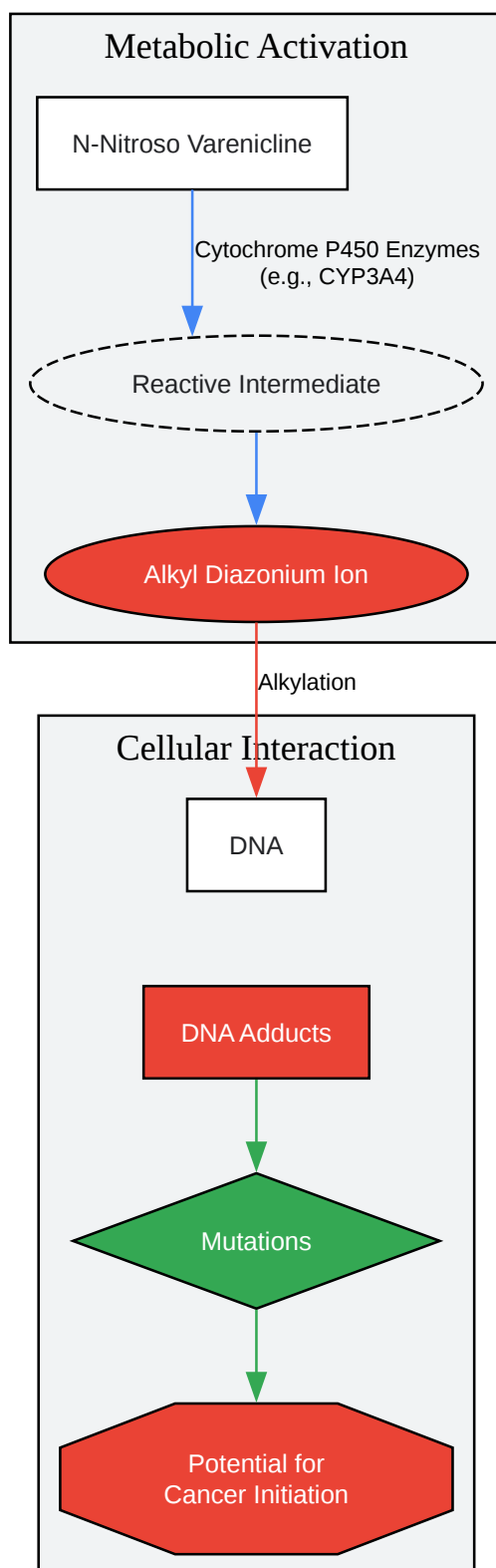
- **Micronucleus Assay:** Cells are exposed to **N-Nitroso Varenicline** in the presence and absence of a metabolic activation system (hamster liver S9). After exposure, the cells are analyzed for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. An increase in micronucleated cells indicates chromosomal damage.
- **Gene Mutation Assays (TK and HPRT):** These assays measure mutations at specific gene loci (thymidine kinase - TK, and hypoxanthine-guanine phosphoribosyltransferase - HPRT). Mutations in these genes confer resistance to certain cytotoxic agents, allowing for the

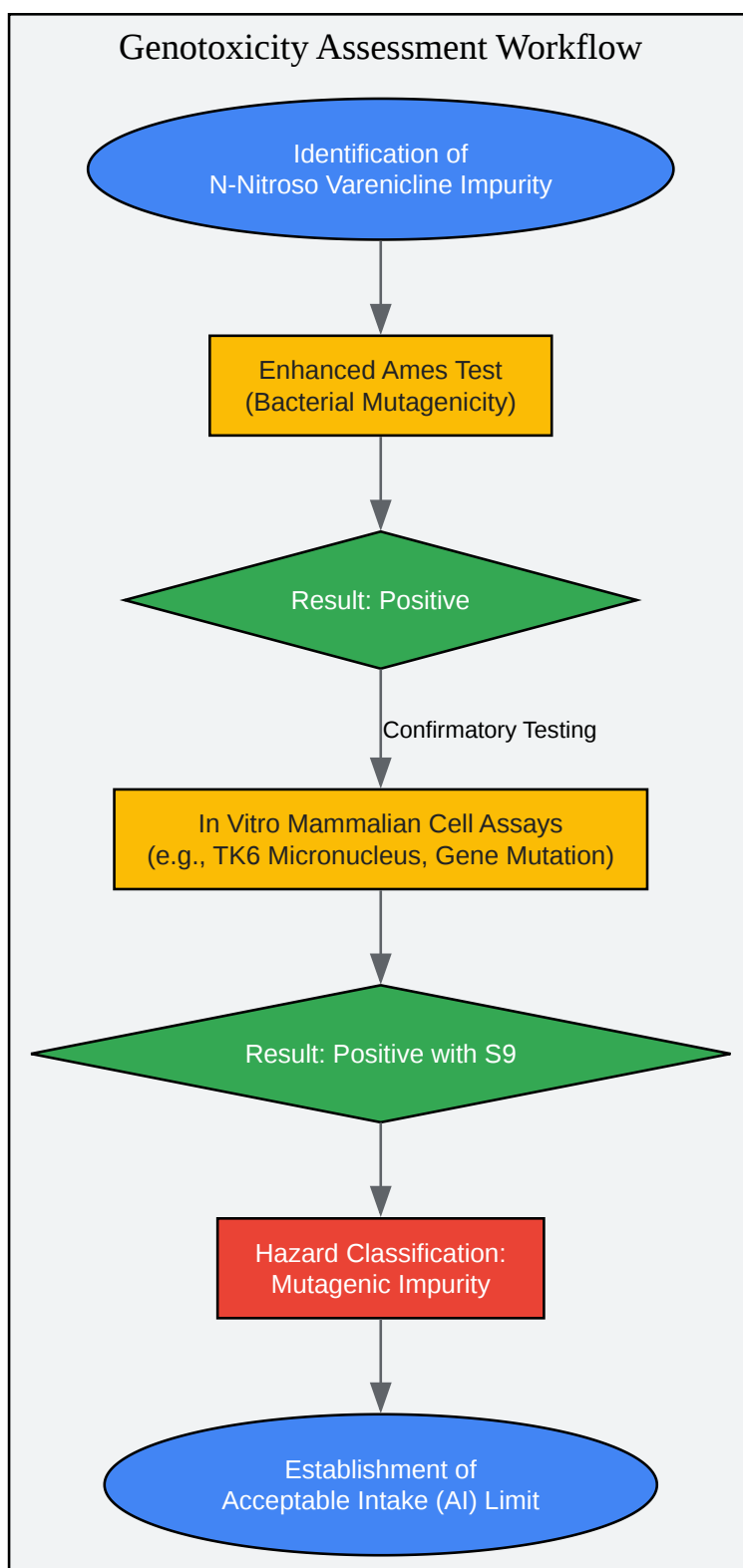
selection and quantification of mutant cells. An increase in the frequency of resistant colonies indicates that the test substance is mutagenic.

## Proposed Mechanism of Carcinogenicity

Although carcinogenicity studies on **N-Nitroso Varenicline** have not been reported, the potential mechanism is believed to be similar to other N-nitrosamines. This class of compounds is known to be metabolically activated to reactive intermediates that can damage DNA.

The proposed pathway involves the metabolic activation of **N-Nitroso Varenicline** by cytochrome P450 (CYP) enzymes.<sup>[1]</sup> This process is thought to generate alkyl diazonium ions, which are highly reactive electrophiles. These ions can then form covalent adducts with DNA, leading to mutations and potentially initiating cancer.<sup>[1]</sup> Studies in human TK6 cells expressing single human CYPs have identified CYP2C19, CYP2B6, CYP2A6, and CYP3A4 as key enzymes in activating the genotoxicity of some nitrosamine drug substance-related impurities.<sup>[7][8]</sup>





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